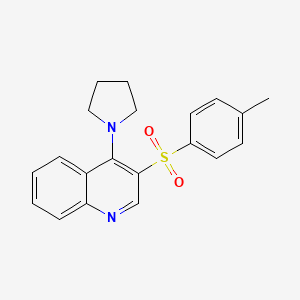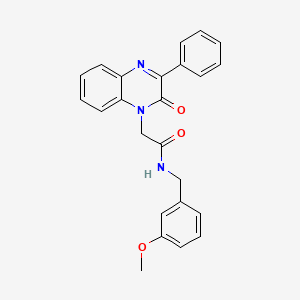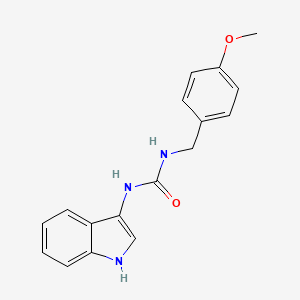![molecular formula C19H10ClF6N5 B2552000 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine CAS No. 321522-22-9](/img/structure/B2552000.png)
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine” is a complex organic molecule. It contains a naphthyridine ring which is a nitrogen-containing heterocyclic compound . The naphthyridine ring in this compound is substituted with two trifluoromethyl groups at the 5 and 7 positions . The compound also contains a pyrazole ring, which is another type of nitrogen-containing heterocycle, substituted with a 4-chlorophenyl group .
Scientific Research Applications
Chemical Structure and Applications
Chemical Structure Insights
The compound belongs to a class of compounds known for their complex heterocyclic structure, which often exhibits significant biological activity. Compounds like 1,8-naphthyridine derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities (Madaan et al., 2015)[https://consensus.app/papers/18‐naphthyridine-derivatives-review-multiple-madaan/c8133e097adf5d649d57cf962dbf47d7/?utm_source=chatgpt]. These activities suggest that the compound could potentially be explored for similar applications in biological and medicinal research.
Potential Applications in Medicinal Chemistry
The presence of the trifluoromethyl group is noteworthy, as compounds featuring this group, such as trifluoromethylpyrazoles, have been highlighted for their anti-inflammatory and antibacterial properties (Kaur et al., 2015)[https://consensus.app/papers/trifluoromethylpyrazoles-agents-review-kaur/f0bcb1f5f0d855f895ba0921d8afe507/?utm_source=chatgpt]. This suggests potential applications in developing new pharmaceuticals with anti-inflammatory and antibacterial activities.
Insight from Related Research
Research on related compounds, such as pyrazoline derivatives, has been directed towards developing new anticancer agents, highlighting the significance of the pyrazoline moiety in synthesizing compounds with potent biological effects (Ray et al., 2022)[https://consensus.app/papers/strategies-pyrazoline-derivatives-development-ray/b0a11327e9d05f8c9ffa2bfbebd24bb4/?utm_source=chatgpt]. This indicates that the pyrazol-3-amine portion of the compound may also contribute to its potential for anticancer activity research.
Environmental and Health Implications
Additionally, the environmental occurrence and health implications of related brominated and chlorinated compounds have been reviewed, indicating concerns about their stability, degradation products, and potential health risks (Wang et al., 2020)[https://consensus.app/papers/review-emerging-tris13dichloro2propylphosphate-wang/f629f997088b53dc9214fc2369f35f92/?utm_source=chatgpt]. This aspect might also be relevant for the compound , especially in the context of its environmental stability and safety profile.
Properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6N5/c20-10-3-1-9(2-4-10)12-8-28-31(16(12)27)15-6-5-11-13(18(21,22)23)7-14(19(24,25)26)29-17(11)30-15/h1-8H,27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLPRSJGBWWWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)
![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2551931.png)

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)

![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)
